molecular formula C22H44O4Sn B1591291 Dimethylbis[(1-oxoneodecyl)oxy]stannane CAS No. 68928-76-7

Dimethylbis[(1-oxoneodecyl)oxy]stannane

Cat. No.: B1591291
CAS No.: 68928-76-7
M. Wt: 491.3 g/mol
InChI Key: FGPCETMNRYMFJR-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Dimethylbis[(1-oxoneodecyl)oxy]stannane, also known as [7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate, is primarily used as a high-efficiency catalyst in the manufacture of polyurethane foam, coatings, adhesives, and sealants . Its primary targets are the chemical reactions involved in these manufacturing processes.

Mode of Action

The compound interacts with its targets by accelerating the chemical reactions involved in the production of polyurethane foam, coatings, adhesives, and sealants . It does this by reducing the activation energy required for these reactions to occur, thereby increasing the rate at which they proceed.

Biochemical Pathways

The affected pathways are those involved in the production of polyurethane foam, coatings, adhesives, and sealants . The downstream effects of this include faster production times and potentially improved product quality.

Result of Action

The molecular and cellular effects of this compound’s action include the accelerated formation of polyurethane foam, coatings, adhesives, and sealants . This can result in increased production efficiency and potentially improved product quality.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pressure conditions can affect the rate at which the catalyzed reactions occur . Additionally, the compound has reported site-limited uses, including as an intermediate in the production of heat stabilisers in PVC .

Preparation Methods

Dimethylbis[(1-oxoneodecyl)oxy]stannane is synthesized through the dehydrochlorination of dimethyltin dichloride and neodecanoic acid . The reaction involves the removal of hydrogen chloride (HCl) from the reactants, resulting in the formation of the desired organotin compound. This method is commonly used in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Dimethylbis[(1-oxoneodecyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The compound can undergo substitution reactions where the neodecyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethylbis[(1-oxoneodecyl)oxy]stannane has a wide range of scientific research applications, including:

Properties

IUPAC Name

[7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.2CH3.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPCETMNRYMFJR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274214
Record name bis[(7,7-Dimethyloctanoyl)oxy](dimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68928-76-7
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068928767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylbis[(1-oxoneodecyl)oxy]stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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